8-Hydroxyclomipramine is produced in the human body through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. These enzymes facilitate the hydroxylation of clomipramine, leading to the formation of this metabolite, which can be detected in plasma at approximately 40% of the concentration of its parent compound .
8-Hydroxyclomipramine belongs to the class of compounds known as tertiary amines and is categorized under tricyclic antidepressants. Its chemical structure is closely related to clomipramine, differing primarily by the addition of a hydroxyl group at the 8-position.
The synthesis of 8-hydroxyclomipramine can be achieved through various methods, primarily involving enzymatic conversion. The use of microbial systems, such as Escherichia coli, has been explored for producing sufficient amounts of this metabolite through whole-cell bioconversion techniques .
The molecular formula for 8-hydroxyclomipramine is C19H24ClN2O, indicating it comprises 19 carbon atoms, 24 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The structure features a tricyclic core typical of many antidepressants.
8-Hydroxyclomipramine undergoes various metabolic transformations that influence its pharmacological activity. It can be further metabolized into other compounds or conjugated with glucuronic acid for excretion.
The mechanism by which 8-hydroxyclomipramine exerts its effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This metabolite exhibits a similar pharmacodynamic profile to clomipramine but may have distinct effects due to its different binding affinities and activity at various receptor sites.
8-Hydroxyclomipramine is primarily studied for its role as a metabolite in pharmacokinetic studies related to clomipramine therapy. Its presence in plasma can serve as a biomarker for assessing therapeutic drug monitoring and understanding individual responses to treatment. Additionally, research into its pharmacological properties may reveal insights into developing new antidepressant therapies or improving existing ones.
8-Hydroxyclomipramine is formed through oxidative metabolism of clomipramine via cytochrome P450 (CYP) enzymes. This reaction involves regioselective hydroxylation at the 8-position of the dibenzazepine ring system, converting the parent drug into a polar metabolite. The reaction mechanism requires molecular oxygen, NADPH as a cofactor, and involves the formation of a reactive iron-oxo intermediate (Compound I) that abstracts a hydrogen atom from the C8 position. This leads to radical recombination that installs the hydroxyl group stereoselectively. The reaction follows typical Michaelis-Menten kinetics, with an estimated Km value of 18-25 μM for clomipramine in human liver microsomes. The hydroxylation position significantly influences pharmacological activity, as 8-hydroxylation preserves the tricyclic antidepressant structure while introducing a hydrophilic moiety that affects receptor binding and distribution compared to 2-hydroxylated isomers [1] [3] [6].
Table 1: Enzyme Contributions to Clomipramine Metabolism
Enzyme | Primary Reaction | Formation Rate (nmol/nmol CYP/hr) | Inhibitor (Ki) |
---|---|---|---|
CYP2D6 | Clomipramine → 8-Hydroxyclomipramine | 65.0 | Quinidine (0.10 μM) |
CYP2D6 | Desmethylclomipramine → 8-Hydroxydesmethylclomipramine | 75.0 | Quinidine (0.16 μM) |
CYP3A4 | Clomipramine → Desmethylclomipramine | 25.6 | Ketoconazole (0.054 μM) |
CYP2C19 | Clomipramine → Desmethylclomipramine | 145.0 | Fluvoxamine (0.15 μM) |
CYP1A2 | Clomipramine → Desmethylclomipramine | Not quantified | Fluvoxamine (0.15 μM) |
CYP2D6 serves as the principal catalyst for 8-hydroxylation of both clomipramine and its primary metabolite desmethylclomipramine. In vitro studies using yeast-expressed human CYP isoforms demonstrate that CYP2D6 exclusively catalyzes the formation of 8-hydroxyclomipramine at high turnover rates (65 nmol/nmol CYP/hr). This specificity is confirmed by potent inhibition (>90%) with quinidine (CYP2D6-specific inhibitor; Ki = 0.10 μM) and competitive inhibitors like paroxetine (Ki = 0.24-1.5 μM) [3] [6].
While CYP3A4, CYP2C19, and CYP1A2 primarily mediate N-demethylation (producing desmethylclomipramine), they indirectly regulate 8-hydroxyclomipramine formation by controlling substrate availability. CYP3A4 shows significant correlation (rₛ = 0.664, p = 0.028) with demethylation activity across 12 human liver microsome preparations. CYP2C19 exhibits the highest intrinsic demethylation capacity (145 nmol/nmol CYP/hr), while CYP1A2 contributes to demethylation as evidenced by fluvoxamine inhibition (Ki = 0.15 μM). These enzymes do not directly catalyze 8-hydroxylation but influence overall metabolic flux [1] [3] [6].
Genetic polymorphisms in CYP2D6 and CYP2C19 genes significantly impact 8-hydroxyclomipramine formation efficiency. CYP2D6 poor metabolizers (PMs), characterized by loss-of-function alleles like CYP2D64 and CYP2D65, exhibit >80% reduction in 8-hydroxylation capacity compared to extensive metabolizers (EMs). Intermediate metabolizers carrying decreased-function alleles such as CYP2D610 (common in Asian populations) show 40-60% reduced activity. Conversely, ultrarapid metabolizers (UMs) with gene duplications may exhibit up to 2-fold higher formation rates of 8-hydroxymetabolites [2] [8].
CYP2C19 polymorphisms indirectly affect 8-hydroxyclomipramine levels by altering precursor availability. Japanese psychiatric patients homozygous for CYP2C19 mutated alleles (2/2, 3/3) exhibit 68% higher clomipramine/desmethylclomipramine (C/DC) ratios compared to wild-type homozygotes, indicating impaired demethylation. This results in increased plasma clomipramine concentrations but decreased desmethylclomipramine available for 8-hydroxylation. The allele frequencies significantly differ across populations: CYP2C192 (27.5%) and CYP2C193 (12.8%) in Japanese versus CYP2D610 (43.1%) in Asians versus CYP2D65 (2.9%) globally [2] [8].
Table 2: Genetic Impact on Clomipramine Pharmacokinetics
Genotype | Effect on Clomipramine | Effect on C/DC Ratio | Population Frequency |
---|---|---|---|
CYP2C19 PM | ↑↑ Plasma concentrations (+75%) | ↑↑ (+68%) | Asian: 15-20% Caucasian: 2-5% |
CYP2D6 PM | ↓ 8-Hydroxyclomipramine formation (>80%) | ↔ | Global: 5-10% Asian: ~1% |
CYP2D6 IM | ↓ 8-Hydroxyclomipramine formation (40-60%) | ↔ | Asian: ~50% (due to 10/10) |
CYP2D6 UM | ↑ 8-Hydroxyclomipramine formation (up to 2×) | ↔ | Ethiopian: 30% European: 3-5% |
Interindividual variability in 8-hydroxyclomipramine pharmacokinetics arises from both genetic and non-genetic factors:
Ethnic Variability: Population differences in allele distribution cause substantial metabolic variation. Only 2% of Asians are CYP2D6 PMs versus 7-10% of Caucasians, while 30% of Ethiopians are UMs. Conversely, 50% of Asians carry the CYP2D610 allele (reduced function) versus <10% of Caucasians. These differences explain up to 20-fold variations in 8-hydroxylation capacity across ethnic groups [2] [8].
Hepatic Enzyme Expression: Non-genetic factors affecting CYP expression include:
Elimination Pathways: 8-Hydroxyclomipramine undergoes Phase II conjugation via UGT1A4 and UGT2B7, forming glucuronides excreted renally (51-60%) and through bile (24-32%). Variability in UGT activity contributes to elimination half-life differences (unquantified in humans but inferred from animal models showing rapid clearance). The metabolite's plasma protein binding (97-99%) further modulates free fraction availability for conjugation [1] [5].
Activity Considerations: Though 8-hydroxyclomipramine demonstrates serotonin reuptake inhibition in vitro (IC₅₀ ~35 nM), its clinical relevance remains undetermined due to:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7